4-Chlorobenzyl 4-chlorobenzoate
Description
4-Chlorobenzyl 4-chlorobenzoate is a chlorinated aromatic ester composed of two 4-chlorobenzoyl groups linked via an ester bond. This compound is structurally characterized by its two para-chlorinated benzene rings, contributing to its chemical stability and hydrophobic nature. It is synthesized through esterification of 4-chlorobenzoic acid with 4-chlorobenzyl chloride, a reaction typically catalyzed under acidic or basic conditions. The compound’s molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular mass of 289.14 g/mol. Its structure has been confirmed via X-ray crystallography and NMR spectroscopy, with crystallographic refinement indicators (R₁ = 0.1098, wR₂ = 0.1803) demonstrating high structural accuracy .

Properties
CAS No. |
19048-85-2 |
|---|---|
Molecular Formula |
C14H10Cl2O2 |
Molecular Weight |
281.1 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 |
InChI Key |
SVQZZBZDBJHCAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Cl)Cl |
Other CAS No. |
19048-85-2 |
Synonyms |
(4-chlorophenyl)methyl 4-chlorobenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Polarity : 4-Chlorobenzoic acid is highly polar due to its carboxylic acid group, whereas the ester derivative (4-chlorobenzyl 4-chlorobenzoate) is less polar, influencing solubility and environmental persistence .
- Reactivity : 4-Chlorobenzyl chloride is highly reactive in nucleophilic substitutions (e.g., esterification), while the ester is more stable under ambient conditions but susceptible to hydrolysis under acidic/basic conditions .
Degradation Mechanisms
- 4-Chlorobenzoic Acid : Metabolized by bacteria (e.g., Arthrobacter sp., Pseudomonas sp.) via hydrolytic dehalogenation to 4-hydroxybenzoate, which enters the β-ketoadipate pathway . Key enzymes include 4-chlorobenzoate-CoA ligase (CBL) , which activates the acid for thioesterification .
- 4-Chlorobenzyl 4-Chlorobenzoate: Requires initial hydrolysis to release 4-chlorobenzoic acid for degradation.
- 3,4-Dichlorobenzoic Acid : A poor substrate for wild-type CBL, but engineered mutants (e.g., I303A, F184W/I303A/V209T) enhance catalytic efficiency by 54-fold via substrate-binding pocket modifications .
Enzyme Specificity
- CBL Mutants : The I303A mutation in CBL improves activity for 3,4-dichlorobenzoate by removing steric hindrance, whereas the K107T mutation in BphK-KGS abolishes 4-chlorobenzoate dehalogenation due to disrupted substrate binding .
- Dehalogenases : 4-Chlorobenzoate dehalogenase from Pseudomonas sp. CBS3 requires ATP/CoA for activity, distinguishing it from hydrolytic enzymes acting on simpler substrates like 4-chlorobenzyl chloride .
Environmental Impact and Bioremediation
- Persistence : Chlorinated benzoates are recalcitrant, but esters like 4-chlorobenzyl 4-chlorobenzoate may persist longer due to slower hydrolysis rates .
- Biodegradation : Engineered strains (e.g., Alcaligenes denitrificans NTB-1) degrade 4-chlorobenzoate under denitrifying conditions, releasing stoichiometric halides. Esters require prior hydrolysis, which may limit their degradation in anaerobic environments .
Research Findings and Data Tables
Table 1: Kinetic Parameters of Engineered CBL Mutants
| Mutant | Substrate | kcat (s⁻¹) | Km (μM) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| Wild-Type CBL | 4-Chlorobenzoate | 0.12 | 15 | 8.0 × 10³ |
| I303A | 3,4-Dichlorobenzoate | 0.95 | 32 | 2.97 × 10⁴ |
| F184W/I303A/V209T | 3,4-Dichlorobenzoate | 1.34 | 9.8 | 1.37 × 10⁵ |
Source : Rational redesign of CBL for expanded substrate range .
Table 2: Degradation Pathways of Chlorinated Aromatics
| Compound | Pathway | Key Enzymes | Products |
|---|---|---|---|
| 4-Chlorobenzoate | Hydrolytic dehalogenation | 4-Chlorobenzoate-CoA ligase | 4-Hydroxybenzoate |
| 2,4-Dichlorobenzoate | Reductive dechlorination | Reductive dehalogenase | 4-Chlorobenzoate |
| 4-Chlorobenzyl 4-chlorobenzoate | Ester hydrolysis → Dehalogenation | Esterases → 4-Chlorobenzoate-CoA ligase | 4-Hydroxybenzoate |
Source : Degradation studies in Alcaligenes and Pseudomonas spp. .
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